molecular formula C11H10BrNOS2 B14708335 3-(4-Bromo-m-tolyl)-5-methylrhodanine CAS No. 23517-65-9

3-(4-Bromo-m-tolyl)-5-methylrhodanine

Cat. No.: B14708335
CAS No.: 23517-65-9
M. Wt: 316.2 g/mol
InChI Key: FYXHXZSZAGBFLD-UHFFFAOYSA-N
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Description

3-(4-Bromo-m-tolyl)-5-methylrhodanine is a rhodanine derivative with the molecular formula C₁₀H₈BrNOS₂ and a molecular weight of 302.21 g/mol . This compound is achiral, lacking stereochemical centers or E/Z configurations, which simplifies its synthesis and interaction with biological targets . The structure features a 4-bromo-m-tolyl substituent at the 3-position of the rhodanine core and a methyl group at the 5-position. Its SMILES representation is Cc1nc(=O)s/c1SCC(=O)Nc2cc(C)cc(Br)c2, highlighting the brominated aromatic ring and methyl substituents . Rhodanine derivatives are historically recognized for their fungicidal and antimicrobial properties, as seen in agricultural and pharmaceutical applications .

Properties

CAS No.

23517-65-9

Molecular Formula

C11H10BrNOS2

Molecular Weight

316.2 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10BrNOS2/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3

InChI Key

FYXHXZSZAGBFLD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-m-tolyl)-5-methylrhodanine typically involves the condensation of 4-bromo-m-tolyl isothiocyanate with 2-thioxo-4-thiazolidinone. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Bromo-m-tolyl)-5-methylrhodanine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality. The purification process is also scaled up, often involving automated chromatography systems or large-scale recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-m-tolyl)-5-methylrhodanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the rhodanine ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

3-(4-Bromo-m-tolyl)-5-methylrhodanine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-m-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Rhodanine Family

Rhodanine derivatives often differ in substituents at the 3- and 5-positions, which modulate bioactivity and physicochemical properties. Key analogues include:

3-(Parachlorophenyl)-5-methylrhodanine
  • Molecular Formula: C₁₀H₈ClNOS₂
  • Molecular Weight : 269.75 g/mol
  • Substituents : A para-chlorophenyl group replaces the brominated m-tolyl group.
Drazoxolone
  • Molecular Formula: C₁₀H₇ClN₂O₂ (4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone)
  • Molecular Weight : 234.63 g/mol
  • Substituents: A chlorophenylhydrazono group replaces the rhodanine core.
  • Key Differences: The isoxazolone backbone lacks the thiazolidinone ring of rhodanine, reducing sulfur-mediated interactions but enhancing stability in acidic environments .
5-Methylrhodanine (Unsubstituted Core)
  • Molecular Formula: C₄H₅NOS₂
  • Molecular Weight : 147.22 g/mol
  • Substituents: No aromatic substituents at the 3-position.
  • Key Differences : The absence of a halogenated aryl group diminishes bioactivity, underscoring the importance of bulky, electron-withdrawing groups for target engagement .
Key Observations:

Aromatic Substituents : Bulky aryl groups (e.g., m-tolyl) improve binding to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

Core Modifications: The thiazolidinone ring in rhodanine derivatives facilitates redox interactions, whereas isoxazolone-based compounds like drazoxolone rely on hydrazone linkages for activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Bromo-m-tolyl)-5-methylrhodanine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using brominated aromatic precursors (e.g., 3-bromo-4-methylpyridine derivatives) and rhodanine scaffolds can be employed. Optimization includes adjusting catalyst loadings (e.g., bis(triphenylphosphine)palladium(II) dichloride), reaction temperature (e.g., 140°C under microwave irradiation), and solvent systems (e.g., anhydrous CH₂Cl₂). Purification via silica gel chromatography with gradients like ethyl acetate/hexane improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(4-Bromo-m-tolyl)-5-methylrhodanine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, when feasible, resolves stereochemical ambiguities. For example, Cambridge Crystallographic Data Centre (CCDC) depositions provide reference structures for comparison .

Q. What safety protocols are essential when handling brominated rhodanine derivatives in the laboratory?

  • Methodological Answer : Use fume hoods for reactions involving volatile brominated precursors. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal must follow halogenated organic compound guidelines. Refer to safety data sheets (SDS) for specific hazards (e.g., skin irritation from 2-bromo-5-hydroxybenzaldehyde derivatives) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of 3-(4-Bromo-m-tolyl)-5-methylrhodanine production?

  • Methodological Answer : Microwave reactors (e.g., Biotage Initiator+) enable rapid heating (140°C in 2 minutes), reducing reaction times from hours to minutes. This method enhances reproducibility for temperature-sensitive intermediates. Post-reaction workup includes gravity filtration (e.g., using anhydrous Na₂SO₄) and solvent removal under vacuum. Yield improvements (up to 89.4%) are documented in palladium-catalyzed cross-couplings .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass spectrometry fragmentation patterns) when characterizing novel rhodanine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism in the rhodanine core. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. For mass spectrometry, compare experimental fragmentation patterns with computational predictions (e.g., DFT-based simulations). Cross-validate with alternative techniques like Infrared (IR) spectroscopy for functional group confirmation .

Q. What strategies are recommended for assessing the bioactivity of 3-(4-Bromo-m-tolyl)-5-methylrhodanine while mitigating assay interference from the rhodanine scaffold?

  • Methodological Answer : The rhodanine scaffold is prone to assay interference via redox cycling or non-specific binding. Employ orthogonal assays: (1) enzymatic inhibition studies with counter-screening against unrelated targets; (2) surface plasmon resonance (SPR) to confirm direct binding; (3) cellular assays with cytotoxicity controls. Refer to studies on rhodanine derivatives in tuberculosis drug development for validation frameworks .

Q. What role does 3-(4-Bromo-m-tolyl)-5-methylrhodanine play in studying indoor surface-organic compound interactions?

  • Methodological Answer : This compound can model adsorption dynamics on indoor surfaces (e.g., glass, polymers). Use microspectroscopic imaging (e.g., AFM-IR) to track surface reactivity under varying humidity and oxidant levels. Such studies inform indoor air quality models by quantifying halogenated compound persistence .

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